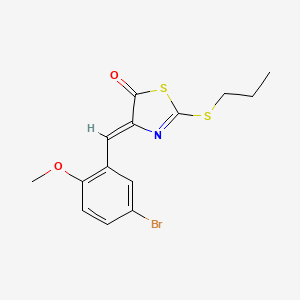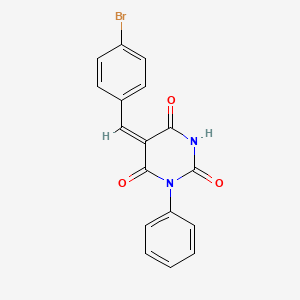![molecular formula C17H20N4O3S2 B4843196 N-[4-(aminosulfonyl)phenyl]-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4843196.png)
N-[4-(aminosulfonyl)phenyl]-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide
説明
N-[4-(aminosulfonyl)phenyl]-4-(2-hydroxyphenyl)-1-piperazinecarbothioamide, commonly known as AHPIA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development. AHPIA belongs to the class of piperazinecarbothioamide derivatives, which are known to exhibit a wide range of biological activities.
科学的研究の応用
AHPIA has been extensively studied for its potential applications in the field of drug discovery and development. It has been reported to exhibit a wide range of biological activities such as anticancer, antimicrobial, anti-inflammatory, and antiviral activities. AHPIA has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to possess potent antimicrobial activity against a range of bacterial and fungal strains. Additionally, AHPIA has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, AHPIA has been shown to possess antiviral activity against a range of viruses, including HIV-1 and herpes simplex virus.
作用機序
The exact mechanism of action of AHPIA is not fully understood. However, it has been proposed that AHPIA exerts its biological activities by inhibiting various enzymes and signaling pathways involved in cell proliferation, inflammation, and viral replication. AHPIA has been reported to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses. Additionally, AHPIA has been reported to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of retroviruses such as HIV-1.
Biochemical and Physiological Effects:
AHPIA has been shown to exhibit a range of biochemical and physiological effects. It has been reported to induce apoptosis, a programmed cell death mechanism, in cancer cells. AHPIA has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in various pathological conditions such as inflammation and cancer. Furthermore, AHPIA has been reported to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
実験室実験の利点と制限
AHPIA has several advantages as a research tool. It is a stable compound that can be easily synthesized in the laboratory. It exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, AHPIA also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, AHPIA has not been extensively studied in vivo, which limits its potential applications in preclinical studies.
将来の方向性
AHPIA has significant potential for future research. One possible direction is to investigate its potential applications in the treatment of various diseases such as cancer, inflammation, and viral infections. Further studies are also needed to understand its mechanism of action and to identify its molecular targets. Additionally, the development of AHPIA derivatives with improved biological activity and pharmacokinetic properties could lead to the discovery of novel drugs for various diseases.
特性
IUPAC Name |
4-(2-hydroxyphenyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S2/c18-26(23,24)14-7-5-13(6-8-14)19-17(25)21-11-9-20(10-12-21)15-3-1-2-4-16(15)22/h1-8,22H,9-12H2,(H,19,25)(H2,18,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGJSBOQDWALGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=S)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-hydroxyphenyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-8-quinolinesulfonamide](/img/structure/B4843136.png)
![8-ethoxy-4,4-dimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4843142.png)
![1-{[4-(methylthio)-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}indoline](/img/structure/B4843144.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-methylacetamide](/img/structure/B4843146.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4843159.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(2-methoxyphenyl)urea](/img/structure/B4843165.png)
![2-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B4843182.png)

![(3aR,7aS)-2-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4843202.png)
![2-[4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4843210.png)
![N-(4-methoxyphenyl)-2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4843218.png)